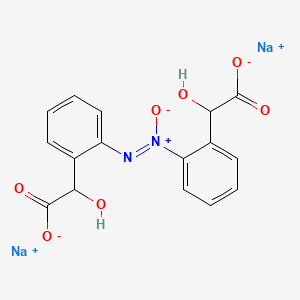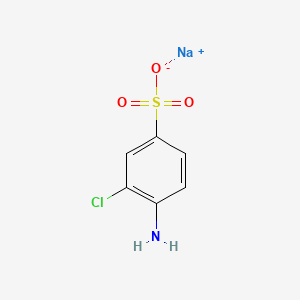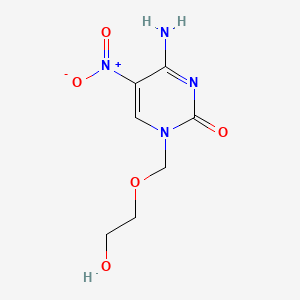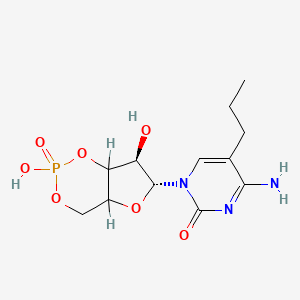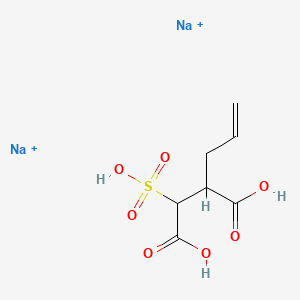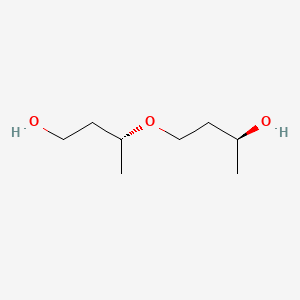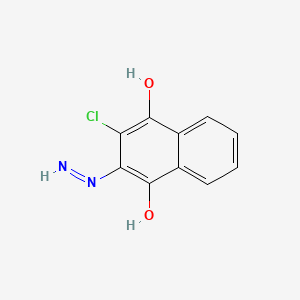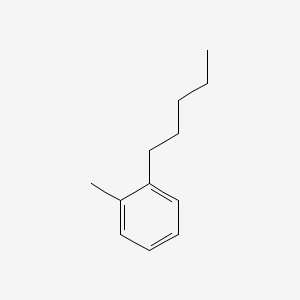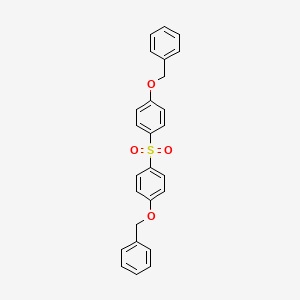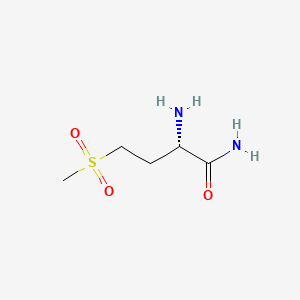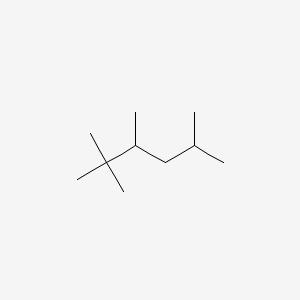
2,2,3,5-Tetramethylhexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,3,5-Tetramethylhexane is an organic compound with the molecular formula C₁₀H₂₂. It is a branched alkane, which means it consists of a chain of carbon atoms with several branches. This compound is part of the larger family of hydrocarbons, specifically alkanes, which are saturated hydrocarbons containing only single bonds between carbon atoms. The structure of this compound includes four methyl groups attached to a hexane backbone, making it a highly branched molecule .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,5-Tetramethylhexane can be achieved through various methods, including the alkylation of smaller alkanes or alkenes. One common method involves the catalytic hydrogenation of 2,2,3,5-tetramethylhexene, which can be prepared by the oligomerization of isobutene. The reaction typically requires a catalyst such as platinum or palladium and is conducted under high pressure and temperature conditions .
Industrial Production Methods: In an industrial setting, this compound can be produced through the catalytic cracking of petroleum fractions. This process involves breaking down larger hydrocarbon molecules into smaller ones using a catalyst, often zeolites, at high temperatures. The resulting mixture is then separated through distillation to isolate the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions: 2,2,3,5-Tetramethylhexane primarily undergoes reactions typical of alkanes, such as:
Oxidation: When exposed to oxygen or other oxidizing agents, it can form alcohols, aldehydes, or carboxylic acids.
Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine), are common.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) under acidic conditions.
Substitution: Chlorine (Cl₂) or bromine (Br₂) in the presence of ultraviolet light or heat.
Major Products Formed:
Oxidation: Depending on the extent of oxidation, products can range from alcohols (e.g., 2,2,3,5-tetramethylhexanol) to carboxylic acids (e.g., 2,2,3,5-tetramethylhexanoic acid).
Substitution: Halogenated derivatives such as 2,2,3,5-tetramethylhexyl chloride or bromide.
Wissenschaftliche Forschungsanwendungen
2,2,3,5-Tetramethylhexane has several applications in scientific research:
Chemistry: It is used as a reference compound in gas chromatography due to its well-defined structure and properties.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceuticals.
Industry: It is used as a solvent and in the synthesis of other complex organic molecules.
Wirkmechanismus
The mechanism of action of 2,2,3,5-Tetramethylhexane in chemical reactions involves the breaking and forming of carbon-hydrogen and carbon-carbon bonds. In oxidation reactions, the compound undergoes dehydrogenation, where hydrogen atoms are removed, and oxygen atoms are added to form new functional groups. In substitution reactions, the hydrogen atoms are replaced by halogen atoms through a free radical mechanism initiated by ultraviolet light or heat .
Vergleich Mit ähnlichen Verbindungen
- 2,2,3,3-Tetramethylhexane
- 2,2,4,4-Tetramethylhexane
- 2,2,5,5-Tetramethylhexane
Comparison: 2,2,3,5-Tetramethylhexane is unique due to the specific positioning of its methyl groups, which affects its physical and chemical properties. For instance, its boiling point and density differ from those of its isomers due to variations in molecular structure. This uniqueness makes it valuable in applications requiring specific boiling points or densities .
Eigenschaften
CAS-Nummer |
52897-09-3 |
|---|---|
Molekularformel |
C10H22 |
Molekulargewicht |
142.28 g/mol |
IUPAC-Name |
2,2,3,5-tetramethylhexane |
InChI |
InChI=1S/C10H22/c1-8(2)7-9(3)10(4,5)6/h8-9H,7H2,1-6H3 |
InChI-Schlüssel |
GCFKTDRTZYDRBI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



